Refametinib, also known by its developmental code BAY 86-9241, is a small molecule inhibitor that targets a specific protein in the Ras/Raf/MEK/ERK signaling pathway. This pathway plays a critical role in cell growth and proliferation. Mutations in this pathway are found in many cancers, making it an attractive target for cancer therapy [].
Refametinib acts as a Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) inhibitor. MEK proteins are part of the Ras/Raf/MEK/ERK signaling cascade. When this pathway is activated due to mutations or other factors, it can lead to uncontrolled cell growth and division, a hallmark of cancer. By inhibiting MEK, Refametinib disrupts this signaling pathway, potentially slowing down or stopping cancer cell proliferation [].
Refametinib is a small molecule compound with the chemical formula and a molecular weight of approximately 572.34 g/mol. It is recognized as a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway commonly implicated in various human tumors. Refametinib is also known by its synonyms, including BAY-869766 and RDEA119. The compound has garnered attention for its potential antineoplastic activity, particularly in the context of cancer treatment .
As mentioned earlier, Refametinib acts as a BRAF inhibitor. BRAF is a kinase protein, a type of enzyme that adds phosphate groups to other molecules. In the RAS-RAF-MEK-ERK signaling pathway, BRAF activation triggers a cascade of events leading to increased cell proliferation []. Refametinib binds to the active site of BRAF, preventing it from phosphorylating downstream targets and effectively halting the signaling pathway []. This disruption of the signaling pathway has shown promise in targeting BRAF mutation-positive cancers [].
In laboratory settings, specific reactions involving refametinib have been studied, such as its chemoselective reduction processes. For example, continuous platinum-mediated hydrogenation has been explored to modify its iodo-nitroaromatic functionalities .
Refametinib exhibits significant biological activity by inhibiting the MEK1/2 pathway, leading to reduced cell proliferation in various cancer cell lines. Its efficacy has been demonstrated across different tissues and BRAF mutational statuses, with effective concentrations (EC50) ranging from 2.5 to 16 nM . Beyond oncology, studies have indicated its potential in treating inflammatory bowel diseases like ulcerative colitis and Crohn's disease by reducing colonic tissue damage in mouse models .
These methods ensure that refametinib maintains its high potency and selectivity as a MEK inhibitor .
Refametinib is primarily investigated for its applications in oncology due to its ability to inhibit tumor growth through MEK pathway modulation. Its potential therapeutic uses include:
Interaction studies of refametinib have focused on its pharmacokinetics and potential drug-drug interactions. Notably, inhibition of cytochrome P450 3A4 can increase refametinib's activity by decreasing its metabolic degradation . Furthermore, studies have evaluated its effects on various cancer cell lines to establish its selectivity and efficacy across different genetic backgrounds.
Several compounds share structural or functional similarities with refametinib, particularly within the class of MEK inhibitors. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Trametinib | Selective MEK1/2 inhibitor | Approved for use in melanoma treatment |
Cobimetinib | Allosteric MEK inhibitor | Used in combination therapies |
Selumetinib | Selective MEK1 inhibitor | Investigated for neurofibromatosis |
Refametinib's uniqueness lies in its specific structural modifications that enhance selectivity for MEK1/2 while minimizing off-target effects compared to these similar compounds. Its distinct fluorinated and iodinated aromatic systems contribute to this selectivity, making it a valuable candidate for further therapeutic exploration .
Refametinib possesses the molecular formula C₁₉H₂₀F₃IN₂O₅S, representing a complex organic compound with multiple heteroatoms and halogen substituents [1] [2] [3]. The molecular weight of refametinib has been consistently reported across multiple analytical sources as 572.34 g/mol [1] [4] [5]. This molecular weight calculation corresponds to the sum of atomic masses of all constituent atoms: nineteen carbon atoms, twenty hydrogen atoms, three fluorine atoms, one iodine atom, two nitrogen atoms, five oxygen atoms, and one sulfur atom [6] [7].
The precise molecular weight determination is critical for pharmaceutical applications and analytical characterization. Monoisotopic mass measurements have been reported as 572.008970485 daltons, providing high-precision data for mass spectrometry applications [6]. The compound's molecular weight places it within the typical range for small molecule pharmaceutical compounds, allowing for favorable pharmacokinetic properties [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₉H₂₀F₃IN₂O₅S | [1] [2] [3] |
Molecular Weight | 572.34 g/mol | [1] [4] [5] |
Monoisotopic Mass | 572.008970485 Da | [6] |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for refametinib is N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide [1] [4] [7]. This nomenclature reflects the compound's complex structure, including multiple functional groups and stereochemical designation [9].
The compound is also known by several synonyms in the scientific literature, including Refametinib, RDEA119, BAY 869766, and BAY 8697661 [1] [2] [9]. The formal chemical name provides complete structural information, indicating the presence of difluoro substitution on the phenyl ring, iodine substitution on the anilino group, methoxy substitution, and a cyclopropane sulfonamide moiety [4] [7].
Refametinib is registered under the Chemical Abstracts Service (CAS) number 923032-37-5, which serves as the primary identifier for this compound in chemical databases and regulatory documentation [1] [2] [11]. The Unique Ingredient Identifier (UNII) assigned by the United States Food and Drug Administration is JPX07AFM0N [2] [5].
The DrugBank accession number for refametinib is DB06309, providing access to comprehensive pharmaceutical and chemical information [6]. The compound's PubChem Compound Identifier (CID) is 44182295, facilitating cross-referencing in chemical databases [1] [4]. The MDL number MFCD18633256 provides additional identification for chemical inventory systems [1] [2].
Identifier Type | Value | Reference |
---|---|---|
CAS Number | 923032-37-5 | [1] [2] [11] |
UNII | JPX07AFM0N | [2] [5] |
DrugBank ID | DB06309 | [6] |
PubChem CID | 44182295 | [1] [4] |
MDL Number | MFCD18633256 | [1] [2] |
The International Chemical Identifier (InChI) for refametinib is InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 [1] [4] [5]. The corresponding InChI Key is RDSACQWTXKSHJT-NSHDSACASA-N, providing a condensed hash representation of the molecular structure [1] [4] [5].
The Simplified Molecular Input Line Entry System (SMILES) notation for refametinib is COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC@HCO)NC3=C(C=C(C=C3)I)F)F)F [1] [4] [5]. This notation captures the complete molecular connectivity and stereochemistry in a linear string format, essential for computational chemistry applications [7].
The stereochemical information encoded in both InChI and SMILES representations indicates the specific three-dimensional arrangement of atoms around the chiral center, which is crucial for understanding the compound's biological activity [5] [8].
Refametinib contains one defined stereocenter, specifically at the 2-position of the propyl chain attached to the cyclopropane ring [5] [8]. The compound exhibits absolute stereochemistry, with the active form possessing the (S)-configuration at this chiral center [1] [4] [7]. This stereochemical designation is critical for biological activity, as enantiomers can exhibit significantly different pharmacological properties [12].
The absolute configuration has been determined through various analytical techniques, and the compound crystallizes in chiral space groups that preserve the stereochemical integrity [5]. The presence of the chiral center results in two possible enantiomers: the (S)-enantiomer (CAS 923032-37-5) and the (R)-enantiomer (CAS 923032-38-6) [8] [12].
Stereochemical analysis reveals that refametinib has one defined stereocenter out of one possible stereocenter, with no E/Z centers present in the molecule [5]. The optical activity of the compound remains unspecified in current literature, though the absolute configuration has been established through X-ray crystallographic analysis [5] [8].
Stereochemical Property | Value | Reference |
---|---|---|
Defined Stereocenters | 1/1 | [5] |
E/Z Centers | 0 | [5] |
Absolute Configuration | S | [1] [4] [7] |
Optical Activity | Unspecified | [5] |
Limited specific information is available regarding the polymorphic forms of refametinib in the current literature. The compound is typically supplied as a crystalline solid, with various commercial sources reporting it as a powder form [13] [19] [29]. The material is commonly described as appearing as a light yellow to brown solid or white to yellow powder, depending on the purification method and storage conditions [2] [19] [29].
Crystal structure analysis indicates that refametinib forms stable crystalline arrangements suitable for pharmaceutical applications [13] [19]. The compound exhibits polymorphic behavior typical of complex organic molecules, though specific polymorph characterization studies have not been extensively reported in the available literature [16] [17].
The crystalline forms of refametinib demonstrate adequate stability for storage and handling, with the compound maintaining structural integrity under recommended storage conditions [29] [30]. Analytical techniques such as powder X-ray diffraction and differential scanning calorimetry would typically be employed to characterize different polymorphic forms, though specific diffraction patterns for refametinib polymorphs are not readily available in the current literature [18] [20].
The physicochemical properties of refametinib have been characterized through various analytical methods, providing essential data for pharmaceutical development and handling procedures [2] [21] [23]. The compound exhibits distinct solubility characteristics across different solvents, which is crucial for formulation development [2] [21] [23].
Refametinib demonstrates high solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 31 mg/mL to 151.8 mg/mL depending on the analytical method and conditions [2] [4] [23]. The compound shows good solubility in ethanol, with values reported as 90.2 mg/mL to 100 mg/mL [2] [23]. Importantly, refametinib is essentially insoluble in water, which has significant implications for its pharmaceutical formulation [2] [23].
The predicted boiling point of refametinib is 566.9 ± 60.0°C, though this value represents a computational estimate rather than experimental determination [2]. The predicted density is 1.82 ± 0.1 g/cm³, indicating a relatively dense crystalline structure [2]. The predicted pKa value is 15.54 ± 0.20, suggesting the compound has very weak acidic properties [2].
Storage conditions for refametinib typically require temperatures of -20°C for long-term stability, with short-term storage possible at 0°C to 4°C [3] [13] [19]. The compound should be protected from light and stored in desiccated conditions to maintain chemical stability [13] [19] [29].
Property | Value | Reference |
---|---|---|
Solubility in DMSO | 31-151.8 mg/mL | [2] [4] [23] |
Solubility in Ethanol | 90.2-100 mg/mL | [2] [23] |
Solubility in Water | Insoluble | [2] [23] |
Predicted Boiling Point | 566.9 ± 60.0°C | [2] |
Predicted Density | 1.82 ± 0.1 g/cm³ | [2] |
Predicted pKa | 15.54 ± 0.20 | [2] |
Appearance | Light yellow to brown powder | [2] [19] [29] |
Storage Temperature | -20°C (long-term) | [3] [13] [19] |
Refametinib belongs to the class of organic compounds known as sulfanilides, which are organic aromatic compounds containing a sulfanilide moiety with the general structure RS(=O)(=O)NC1=CC=CC=C1 [1] [2] [3]. The sulfanilide core represents the central structural framework of refametinib, consisting of a cyclopropane ring directly attached to the sulfonamide sulfur atom. This unique structural arrangement distinguishes refametinib from other mitogen-activated protein kinase kinase inhibitors.
The cyclopropane ring system attached to the sulfonamide functionality provides significant conformational rigidity to the molecule [1] [4]. This three-membered ring is substituted with a (2S)-2,3-dihydroxypropyl side chain, which introduces chirality to the compound. The stereochemistry is defined as absolute, with one defined stereocenter out of one possible stereocenter, specifically at the C-2 position of the propyl chain [5] [6]. The presence of primary and secondary hydroxyl groups on this side chain enables hydrogen bonding interactions that are crucial for the compound's binding affinity to the mitogen-activated protein kinase kinase enzymes.
The sulfonamide functional group itself serves as a critical pharmacophore, contributing to the compound's ability to form key interactions with amino acid residues in the allosteric binding pocket of mitogen-activated protein kinase kinase enzymes. The electron-withdrawing nature of the sulfonamide group influences the electronic distribution throughout the aromatic system, affecting both the compound's binding properties and its overall stability.
Refametinib contains two distinct fluorinated aromatic ring systems that contribute significantly to its molecular properties and biological activity. The central aromatic ring is a 3,4-difluoro-6-methoxyphenyl system, while the pendant aromatic ring is a 2-fluoro-4-iodophenyl system [1] [5] [7].
The central fluorinated aromatic ring exhibits the phenomenon known as "fluoromaticity," where the addition of fluorine atoms to an aromatic ring brings about an additional set of π-bonding and antibonding orbitals [8] [9] [10]. Depending on the number and position of fluorine atoms, the contributed π-orbitals can further stabilize the ring leading to smaller bond lengths within the ring and higher resistance to addition reactions [9] [10]. This enhanced ring stability partially explains the high thermostability and chemical resistance observed in compounds containing fluorinated aromatics in their architecture.
The positioning of fluorine atoms at the 3 and 4 positions of the central phenyl ring creates a specific electronic environment that modulates the compound's interaction with target proteins. The fluorine substituents serve dual purposes: they enhance metabolic stability by creating a barrier to enzymatic degradation, and they fine-tune the electronic properties of the aromatic system to optimize binding interactions with the allosteric site of mitogen-activated protein kinase kinase enzymes [8] [11].
The methoxy group positioned at the 6-position of the central ring provides additional electronic modulation and contributes to the compound's solubility profile. This substituent is strategically placed to avoid steric hindrance while contributing to the overall binding affinity through electronic effects and potential hydrogen bonding interactions.
The pendant aromatic ring system of refametinib features a 2-fluoro-4-iodophenyl fragment that contributes significantly to the compound's pharmacological properties [1] [5] [12]. The iodine atom, positioned at the para position relative to the amino linkage, represents the heaviest substituent in the molecule and exerts substantial influence on both the electronic and steric properties of the compound.
The heavy atom effect of iodine enhances the compound's lipophilicity and contributes to improved binding affinity through van der Waals interactions and potential halogen bonding with target proteins [12]. Iodine substitution at the 4-position creates a specific steric and electronic environment that is optimized for interaction with the allosteric binding pocket of mitogen-activated protein kinase kinase enzymes.
The combination of fluorine at the 2-position and iodine at the 4-position creates a unique electronic distribution pattern across the aromatic ring. This substitution pattern influences the compound's overall conformation and its ability to adopt the optimal binding conformation when interacting with target proteins. The strategic placement of these halogen substituents contributes to the compound's selectivity for mitogen-activated protein kinase kinase over other kinases, as the specific size and electronic properties of these substituents complement the geometry of the allosteric binding site.
The spectroscopic characterization of refametinib has been primarily accomplished through ultraviolet-visible spectroscopy and mass spectrometry techniques. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 275 and 299 nanometers, which are indicative of the extended conjugation present in the fluorinated aromatic systems [13] [14]. These absorption bands correspond to π→π* transitions within the aromatic rings and provide a reliable method for compound identification and purity assessment.
Mass spectrometry analysis confirms the molecular weight of refametinib as 572.34 grams per mole, with the molecular ion peak [M+H]+ observed at m/z 572.34 [1] [15] [7]. Tandem mass spectrometry fragmentation studies have revealed characteristic fragmentation patterns that support structural elucidation [16]. The compound shows excellent stability under standard mass spectrometry conditions, with minimal in-source fragmentation observed.
Liquid chromatography coupled with tandem mass spectrometry has been extensively developed for quantitative analysis of refametinib in biological matrices [16] [17]. These methods demonstrate sensitive detection limits ranging from 1 to 200 nanograms per milliliter, making them suitable for pharmacokinetic studies and therapeutic drug monitoring [16]. The chromatographic behavior of refametinib is consistent with its moderate lipophilicity, showing appropriate retention under reversed-phase conditions.
While infrared spectroscopy data for refametinib are not extensively reported in the literature, characteristic absorption bands would be expected for the sulfonamide functional group (S=O stretches around 1150-1350 cm⁻¹), aromatic C=C stretches (around 1600 and 1500 cm⁻¹), and hydroxyl group stretches (broad absorption around 3200-3600 cm⁻¹) [18] [19]. Nuclear magnetic resonance spectroscopy, including ¹H, ¹³C, and ¹⁹F experiments, would provide complete structural characterization, though comprehensive nuclear magnetic resonance data are not readily available in the published literature.
The structural elucidation of refametinib has been accomplished through a combination of analytical techniques, with X-ray crystallography playing a crucial role in understanding its three-dimensional structure and binding mode [20] [21]. Crystal structure analysis has revealed that refametinib binds to an allosteric site adjacent to the adenosine triphosphate binding pocket of mitogen-activated protein kinase kinase enzymes, interacting with key amino acid residues including Lys97, Ser212, and Val127 [20] [21].
The crystallographic studies demonstrate that refametinib adopts a specific conformation that allows optimal interaction with the allosteric binding site [20]. The compound binds in the inactive conformation of mitogen-activated protein kinase kinase, where the activation loop is in the "DFG-out" position, exposing the allosteric binding site. This binding mode explains the compound's mechanism as an allosteric inhibitor that locks the enzyme in an inactive state [20].
Structural analysis has confirmed the importance of the fluorinated aromatic rings in achieving optimal binding geometry [21]. The specific positioning of fluorine and iodine substituents creates a molecular shape that complements the geometry of the allosteric pocket. The hydroxypropyl side chain extends into a specific region of the binding site, forming critical hydrogen bonding interactions that contribute to binding affinity and selectivity.
Advanced structural elucidation techniques, including high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy, would provide additional insights into the compound's solution conformation and dynamic behavior [22] [23]. These techniques are particularly valuable for understanding conformational flexibility and the relationship between solution and bound conformations.
Refametinib undergoes extensive metabolism primarily through cytochrome P450-mediated pathways, with CYP3A4 and CYP2C19 identified as the primary metabolizing enzymes [24] [25] [26]. The major metabolite, designated M17, represents approximately 10% of the exposure to the parent compound and has been identified as an inactive transformation product [24] [25] [27] [26].
The formation of M17 involves oxidative metabolism of refametinib, likely through hydroxylation or other phase I transformation processes mediated by cytochrome P450 enzymes [25] [26]. This metabolite has been extensively characterized in clinical pharmacokinetic studies and shows predictable formation kinetics that correlate with parent compound exposure [24] [26]. The inactive nature of M17 indicates that the structural modifications introduced during metabolism eliminate the compound's ability to bind effectively to mitogen-activated protein kinase kinase enzymes.
Additional phase I metabolites include various hydroxylated derivatives formed through cytochrome P450-mediated oxidation [25]. These minor metabolites represent alternative pathways of oxidative transformation and contribute to the overall metabolic profile of refametinib. The formation of these metabolites is dependent on individual variations in cytochrome P450 enzyme expression and activity.
Phase II metabolism involves glucuronidation mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7), resulting in the formation of glucuronide conjugates that facilitate elimination [25]. These conjugation reactions represent a major elimination pathway for refametinib and its metabolites, contributing to the compound's overall clearance from the body.